5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Description

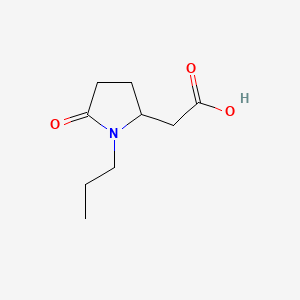

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-5-10-7(6-9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNRYIJLDVURDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858266 | |

| Record name | (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-03-3 | |

| Record name | (5-Oxo-1-propylpyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a viable synthetic pathway for 5-Oxo-1-propyl-2-pyrrolidineacetic acid, a substituted pyroglutamic acid derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a multi-step process commencing from the readily available starting material, 5-(hydroxymethyl)-2-pyrrolidone. This guide offers detailed experimental protocols, quantitative data, and a logical workflow visualization to facilitate its replication and further development in a laboratory setting.

Physicochemical Properties

The target compound, this compound, is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 90609-03-3 | [1][2] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Canonical SMILES | CCCN1C(CCC1=O)CC(=O)O | [1] |

| Topological Polar Surface Area | 57.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a five-step reaction sequence. The pathway leverages common and well-established organic transformations, ensuring a reproducible and scalable process. The overall logical flow of the synthesis is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Tosylation of 5-(hydroxymethyl)-2-pyrrolidone

This initial step involves the conversion of the primary alcohol in 5-(hydroxymethyl)-2-pyrrolidone to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Reaction: 5-(hydroxymethyl)-2-pyrrolidone + p-Toluenesulfonyl chloride → 5-(tosyloxymethyl)-2-pyrrolidone

Experimental Protocol:

-

Dissolve 5-(hydroxymethyl)-2-pyrrolidone (1.0 eq.) in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and triethylamine (1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 14 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash with 1N hydrochloric acid, water, and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(tosyloxymethyl)-2-pyrrolidone.

| Reactant/Reagent | Molar Eq. | Purity | Yield |

| 5-(hydroxymethyl)-2-pyrrolidone | 1.0 | >98% | - |

| p-Toluenesulfonyl chloride | 1.2 | >98% | - |

| Triethylamine | 1.5 | >99% | - |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | >99% | - |

| Product | ~97% |

Step 2: Cyanation of 5-(tosyloxymethyl)-2-pyrrolidone

The tosylate intermediate is then converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.

Reaction: 5-(tosyloxymethyl)-2-pyrrolidone + NaCN → 5-(cyanomethyl)-2-pyrrolidone

Experimental Protocol:

-

Dissolve 5-(tosyloxymethyl)-2-pyrrolidone (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium cyanide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-(cyanomethyl)-2-pyrrolidone.

| Reactant/Reagent | Molar Eq. | Purity | Yield |

| 5-(tosyloxymethyl)-2-pyrrolidone | 1.0 | >95% | - |

| Sodium Cyanide | 1.5 | >98% | - |

| Product | ~85% |

Step 3: N-Alkylation of 5-(cyanomethyl)-2-pyrrolidone

The nitrogen atom of the pyrrolidone ring is alkylated with n-propyl bromide to introduce the propyl group.

Reaction: 5-(cyanomethyl)-2-pyrrolidone + n-Propyl bromide → 5-(cyanomethyl)-1-propyl-2-pyrrolidone

Experimental Protocol:

-

To a solution of 5-(cyanomethyl)-2-pyrrolidone (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add n-propyl bromide (1.3 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to give 5-(cyanomethyl)-1-propyl-2-pyrrolidone.

| Reactant/Reagent | Molar Eq. | Purity | Yield |

| 5-(cyanomethyl)-2-pyrrolidone | 1.0 | >95% | - |

| Sodium Hydride (60%) | 1.2 | - | - |

| n-Propyl bromide | 1.3 | >98% | - |

| Product | ~90% |

Step 4: Alcoholysis of 5-(cyanomethyl)-1-propyl-2-pyrrolidone

The nitrile group is converted to an ethyl ester through alcoholysis in the presence of an acid catalyst.

Reaction: 5-(cyanomethyl)-1-propyl-2-pyrrolidone + Ethanol/H₂SO₄ → Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate

Experimental Protocol:

-

Dissolve 5-(cyanomethyl)-1-propyl-2-pyrrolidone (1.0 eq.) in a 10:1 mixture of ethanol and concentrated sulfuric acid.

-

Heat the solution at reflux for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by vacuum distillation to obtain Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate.

| Reactant/Reagent | Molar Eq. | Purity | Yield |

| 5-(cyanomethyl)-1-propyl-2-pyrrolidone | 1.0 | >95% | - |

| Ethanol | Solvent | >99% | - |

| Sulfuric Acid | Catalyst | >98% | - |

| Product | ~80% |

Step 5: Hydrolysis of Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction: Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate + KOH → this compound

Experimental Protocol:

-

Dissolve Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate (1.0 eq.) in a mixture of methanol and water.

-

Add potassium hydroxide (2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Acidify the reaction mixture to pH 4 with 1N hydrochloric acid.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography to yield this compound.[1]

| Reactant/Reagent | Molar Eq. | Purity | Yield |

| Ethyl 5-oxo-1-propyl-2-pyrrolidineacetate | 1.0 | >95% | - |

| Potassium Hydroxide | 2.0 | >98% | - |

| Product | ~86% |

Experimental Workflow Visualization

The general workflow for each synthetic step, from reaction setup to product isolation, is outlined in the diagram below.

Caption: General experimental workflow for each synthetic step.

References

Physicochemical properties of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

Introduction

This compound is a derivative of pyroglutamic acid, belonging to the class of pyrrolidines.[1] This guide provides a comprehensive overview of its physicochemical properties, which are crucial for its application in research and drug development. Understanding these characteristics is fundamental for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a carboxylic acid group, a lactam ring, and an N-propyl group gives this molecule a unique structural and functional profile that serves as a valuable building block in medicinal chemistry.[1]

Physicochemical Properties Summary

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 90609-03-3 | [1][2][3] |

| Molecular Formula | C₉H₁₅NO₃ | [2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Off-white Solid | [2] |

| Canonical SMILES | CCCN1C(CCC1=O)CC(=O)O | [2] |

| InChIKey | OLNRYIJLDVURDG-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area (TPSA) | 57.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies for key experiments relevant to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds.[1]

-

Objective: To separate and quantify this compound from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, an autosampler, and a data acquisition system.

-

Methodology:

-

Mobile Phase Preparation: A gradient elution is typically employed. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (due to the presence of the amide chromophore).

-

Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

-

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

-

Objective: To determine the ratio of the compound's concentration in octanol versus an aqueous buffer.

-

Methodology (Shake-Flask Method - OECD Guideline 107):

-

Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol. The aqueous phase is typically a buffer at a specific pH (e.g., pH 7.4) to maintain a consistent ionization state for the analyte.

-

Procedure:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add an equal volume of the octanol phase to a flask.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

pKa Determination by Potentiometric Titration

The pKa value indicates the strength of an acid and is vital for understanding a compound's charge state and solubility at different pH values.

-

Objective: To determine the dissociation constant of the carboxylic acid group.

-

Methodology:

-

Sample Preparation: Dissolve a precise weight of the compound in a known volume of deionized water, often with a co-solvent like methanol if solubility is low.

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for HPLC purity assessment.

Caption: Influence of physicochemical properties on drug development.

References

An In-Depth Technical Guide to 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

CAS Number: 90609-03-3

This technical guide provides a comprehensive overview of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a pyrrolidine derivative with potential applications in the fields of antimicrobial research and agriculture. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₉H₁₅NO₃.[1][2][3] Its structure features a five-membered lactam ring substituted with a propyl group at the nitrogen atom and an acetic acid group.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90609-03-3 | [2][3] |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [2][3] |

| IUPAC Name | 2-(5-oxo-1-propylpyrrolidin-2-yl)acetic acid | [3] |

| Canonical SMILES | CCCN1C(CCC1=O)CC(=O)O | [3] |

| InChI Key | OLNRYIJLDVURDG-UHFFFAOYSA-N | [1][2] |

| Appearance | Off-white Solid | |

| Purity | ≥96% | |

| Topological Polar Surface Area | 57.6 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| LogP (Predicted) | 0.8 | |

| pKa (Predicted) | 4.31 ± 0.10 | |

| Boiling Point (Predicted) | 384.1 ± 15.0 °C | |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ |

Synthesis and Purification

Representative Synthesis Protocol

The synthesis of this compound can be envisioned through the reaction of a suitable pyroglutamic acid ester with a propyl halide, followed by hydrolysis of the ester.

Experimental Workflow for Synthesis

Caption: A plausible two-step synthesis of this compound.

Methodology:

-

N-Alkylation: To a solution of a suitable pyroglutamic acid ester (e.g., ethyl pyroglutamate) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion. Subsequently, a propyl halide (e.g., 1-bromopropane) is added, and the reaction is allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Ester Hydrolysis: Following the N-alkylation, the resulting N-propyl pyroglutamic acid ester is subjected to hydrolysis. This can be achieved under acidic or basic conditions. For instance, the ester can be refluxed with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH). After the reaction is complete, the pH is adjusted to an acidic value to precipitate the carboxylic acid.

-

Work-up and Isolation: The crude product is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is crucial to obtain a high-purity compound for research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of such compounds.[1]

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound via HPLC.

Methodology:

-

Column: A reversed-phase C18 column is typically suitable for the separation of polar organic molecules.[1]

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly used.

-

Detection: The eluent can be monitored using a UV detector, typically at a wavelength around 210 nm.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. Fractions corresponding to the desired product peak are collected. The solvent is then removed from the collected fractions, for example, by rotary evaporation or lyophilization, to yield the purified compound. The purity of the final product should be confirmed by analytical HPLC and other analytical techniques such as NMR and mass spectrometry.

Biological Activities and Potential Mechanisms of Action

Derivatives of 5-oxopyrrolidine have been reported to exhibit a range of biological activities, including antimicrobial and plant growth regulatory effects.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are limited, the broader class of 5-oxopyrrolidine derivatives has shown promise as antimicrobial agents. Some studies indicate that these compounds are active against resistant strains of both Staphylococcus aureus and Escherichia coli.[1]

Proposed Mechanism of Antimicrobial Action

A primary proposed mechanism of action for pyrrolidinone derivatives involves the disruption of bacterial cell wall synthesis.[1] The bacterial cell wall is essential for maintaining cell integrity and is a well-established target for antibiotics.

Caption: Hypothetical mechanism of antimicrobial action.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution assay.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Plant Growth Regulatory Activity

This compound is also utilized as a plant growth regulator.[1] While the specific biochemical pathways are not extensively detailed, the mechanism is believed to involve influencing the hormonal balance and physiological processes within the plant.[1]

Potential Mechanism of Plant Growth Regulation

The compound may act by modulating the levels of endogenous plant hormones or by influencing key metabolic pathways.

Caption: A simplified, hypothetical pathway for plant growth regulation.

Plant Growth Regulation Bioassay Protocol

A simple bioassay to evaluate the plant growth regulatory effects can be conducted using seed germination and seedling growth tests.

Methodology:

-

Preparation of Test Solutions: Solutions of this compound are prepared at various concentrations in a suitable solvent (e.g., distilled water with a small amount of a surfactant).

-

Seed Treatment: Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) are surface-sterilized and then soaked in the test solutions for a defined period. A control group is soaked in the solvent only.

-

Germination Assay: The treated seeds are placed on a suitable growth medium (e.g., agar plates or filter paper moistened with distilled water) in Petri dishes. The dishes are incubated under controlled conditions of light and temperature. The germination percentage is recorded daily.

-

Seedling Growth Assay: After germination, the seedlings are allowed to grow for a specific period. Various growth parameters are then measured, such as root length, shoot length, and fresh/dry weight.

-

Data Analysis: The data from the treatment groups are compared to the control group to determine the effect of the compound on seed germination and seedling growth.

Conclusion

This compound is a versatile molecule with potential applications in diverse scientific fields. Its pyrrolidinone core is a key structural feature found in many biologically active compounds. While further research is needed to fully elucidate its mechanisms of action and to develop specific protocols for its application, this technical guide provides a solid foundation for researchers interested in exploring the properties and potential of this compound. The provided methodologies for synthesis, purification, and biological evaluation, although based on general principles for related compounds, offer a starting point for more detailed investigations.

References

Biological Activity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid is limited in publicly accessible literature. This document provides an in-depth guide based on the biological activities of structurally related 5-oxopyrrolidine derivatives to infer potential therapeutic applications and guide future research.

Introduction

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including nootropic, anticonvulsant, anticancer, antimicrobial, and antioxidant activities. This technical guide synthesizes the available information on various derivatives of the 5-oxopyrrolidine core, with a particular focus on structure-activity relationships that may inform the investigation of this compound and its analogues. While specific data for this exact molecule is sparse, one report suggests that its derivatives show promise against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer and Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

Recent studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives have revealed significant potential in both oncology and infectious diseases. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines and multidrug-resistant bacteria.

Quantitative Data Summary

Below is a summary of the in vitro anticancer and antimicrobial activities of selected 5-oxopyrrolidine derivatives.

Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [1][2]

| Compound | Modification | Cell Viability (%) at 100 µM |

| Cisplatin (Control) | - | ~30% |

| Compound 18 | Hydrazone derivative | Potent Activity |

| Compound 19 | Hydrazone derivative | Potent Activity |

| Compound 20 | Hydrazone derivative | Potent Activity |

| Compound 21 | Hydrazone derivative | Potent Activity |

| Compound 22 | Hydrazone derivative | Potent Activity |

Table 2: Minimum Inhibitory Concentration (MIC) of Compound 21 against Staphylococcus aureus Strains [1]

| Strain | Resistance Profile | MIC (µg/mL) |

| NRS384 | Methicillin-resistant | Potent Activity |

| NRS100 | Linezolid-resistant | Potent Activity |

| 11-50-1 | Tedizolid-resistant | Potent Activity |

Experimental Protocols

Anticancer Activity Assay (MTT Assay) [1]

-

Cell Culture: A549 human lung adenocarcinoma cells and non-cancerous HSAEC1-KT human small airway epithelial cells were cultured in appropriate media.

-

Treatment: Cells were seeded in 96-well plates and treated with 100 µM of the test compounds or cisplatin for 24 hours.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Antimicrobial Activity Assay (Microdilution Method) [1]

-

Bacterial Strains: Multidrug-resistant strains of Staphylococcus aureus were used.

-

Compound Preparation: The synthesized compounds were dissolved in DMSO.

-

Microdilution: Two-fold serial dilutions of the compounds were prepared in 96-well plates containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Synthesis Workflow

The synthesis of these active compounds often involves a multi-step process starting from a substituted aniline and itaconic acid.

Caption: General synthesis scheme for bioactive 5-oxopyrrolidine derivatives.

Nootropic and Neuroprotective Potential

The 5-oxopyrrolidine core is a key feature of the racetam class of nootropic drugs. Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide suggest a high affinity for GABAA and AMPA receptors, which are crucial for cognitive processes.[3][4]

Predicted Receptor Interactions

Molecular docking simulations predict that these derivatives can form stable complexes with key amino acid residues in the binding sites of GABAA and AMPA receptors, potentially modulating their activity and leading to enhanced cognitive function.

Table 3: Predicted Binding Affinity of 2-(2-oxopyrrolidin-1-yl)-acetamide Derivatives [3][4]

| Compound | Target Receptor | Predicted Interaction Energy (kcal/mol) | Key Interacting Residues |

| PirAc | GABAA | Favorable | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 |

| PirPr | GABAA | More Favorable | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 |

| PirBut | GABAA | Most Favorable | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 |

| PirAc | AMPA | Favorable | Not specified |

| PirPr | AMPA | More Favorable | Not specified |

| PirBut | AMPA | Most Favorable | Not specified |

Note: PirAc = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide; PirPr = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide; PirBut = N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide.

Signaling Pathway

The predicted interaction with GABAA and AMPA receptors suggests a mechanism of action that involves the modulation of inhibitory and excitatory neurotransmission, a key aspect of cognitive enhancement.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

- 4. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

Unraveling the Enigmatic Mechanism of Action: 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The mechanism of action for 5-Oxo-1-propyl-2-pyrrolidineacetic acid is not extensively documented in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the activities of structurally related compounds, namely the nootropic drug piracetam and various 5-oxopyrrolidine derivatives. The information presented herein is intended to serve as a foundational resource to stimulate further investigation.

Executive Summary

This compound is a derivative of the pyrrolidinone class of organic molecules.[1] While its specific biological targets and signaling pathways remain to be fully elucidated, research on analogous compounds suggests a multifaceted mechanism of action. This document explores these potential mechanisms, which span nootropic, antimicrobial, anticancer, and plant growth regulatory activities. By examining the well-documented effects of piracetam and the emerging data on 5-oxopyrrolidine derivatives, we can construct a hypothetical framework for the biological activity of this compound, providing a rationale for future experimental exploration.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount in elucidating its mechanism of action. These properties influence its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.

| Property | Value | Reference |

| Molecular Formula | C9H15NO3 | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| CAS Number | 90609-03-3 | [2] |

| Topological Polar Surface Area | 57.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Canonical SMILES | CCCN1C(CCC1=O)CC(=O)O | [2] |

Potential Nootropic Mechanism of Action: Insights from Piracetam

Given the structural similarity of this compound to piracetam (2-oxo-1-pyrrolidine acetamide), it is plausible that it may share some nootropic, or cognitive-enhancing, mechanisms.[3] The proposed mechanisms of piracetam are multifaceted and include modulation of neurotransmitter systems and enhancement of cell membrane fluidity.[3][4]

Modulation of Neurotransmitter Systems

Piracetam is believed to influence both the cholinergic and glutamatergic systems, which are crucial for learning and memory.[4]

-

Cholinergic System: Chronic treatment with piracetam has been shown to increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice by 30-40%.[5] This could potentially enhance the efficiency of acetylcholine signaling, a neurotransmitter vital for cognitive processes.[4][6]

-

Glutamatergic System: Piracetam may also modulate NMDA glutamate receptors, which are key players in synaptic plasticity.[4] Studies have indicated that subchronic treatment with piracetam can elevate NMDA receptor density by approximately 20% in the brains of aged mice.[7][8] It is also thought to be a weak allosteric modulator of AMPA receptors.[9]

Enhancement of Cell Membrane Fluidity

A key proposed mechanism for piracetam is its ability to restore and improve the fluidity of neuronal cell membranes.[3][4] This is thought to be achieved by interacting with the polar heads of the phospholipid membrane.[10] Increased membrane fluidity can enhance the function of membrane-bound proteins and receptors, facilitating more efficient signal transduction.[4] In vitro studies have shown that piracetam enhances the membrane fluidity of brain cells from aged mice, rats, and humans.[11][12]

Potential Antimicrobial and Anticancer Activity of Pyrrolidinone Derivatives

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as scaffolds for the development of novel antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have demonstrated promising and selective antimicrobial activity, particularly against Gram-positive pathogens.[13][14] For instance, certain derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus strains.[13][14] While the precise mechanism is still under investigation, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis or function.[1]

| Derivative | Target Organism | MIC (μg/mL) | Reference |

| Compound 21 (5-nitrothiophene substituent) | Linezolid/tedizolid-resistant S. aureus | Varies by strain | [13][15] |

| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus ATCC 9144 | <7.8 | [16] |

| Hydrazone with benzylidene moiety | S. aureus ATCC 9144 | 3.9 | [16] |

Anticancer Activity

Several 5-oxopyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer activity.[17][18][19][20] Studies have shown that certain derivatives can reduce the viability of human A549 lung adenocarcinoma cells.[17][18][19][20] The mechanism is likely structure-dependent, with some of the most potent compounds being those that incorporate additional heterocyclic moieties like oxadiazole and triazole.[17]

| Derivative | Cell Line | Effect | Reference |

| 1,3,4-oxadiazolethione derivative | A549 | Reduced viability to 28.0% | [17] |

| 4-aminotriazolethione derivative | A549 | Reduced viability to 29.6% | [17] |

| Bis hydrazone 20 (2-thienyl fragments) | A549 | High anticancer activity | [21] |

Potential as a Plant Growth Regulator

This compound has been identified as a plant growth regulator.[1] Plant growth regulators, or phytohormones, are signaling molecules that, in low concentrations, regulate various physiological processes in plants.[22][23] They typically function by binding to specific receptors, which initiates a signal transduction cascade that ultimately alters gene expression.[24][25] The specific pathways affected by this compound in plants are not yet characterized.

Proposed Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a series of targeted experiments are required. The following are detailed hypothetical protocols based on standard methodologies.

Protocol for Assessing Nootropic Activity: Receptor Binding Assay

Objective: To determine if this compound binds to and modulates cholinergic and glutamatergic receptors.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from the cortex and hippocampus of rodent brains.

-

Radioligand Binding:

-

Cholinergic Receptors: Incubate the membrane preparations with a radiolabeled ligand for muscarinic acetylcholine receptors (e.g., [³H]QNB) in the presence of varying concentrations of this compound.

-

Glutamatergic Receptors: Similarly, use radiolabeled ligands for NMDA (e.g., [³H]MK-801) and AMPA receptors (e.g., [³H]AMPA).

-

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Analyze the data to determine the binding affinity (Ki) and the concentration of the compound that inhibits 50% of radioligand binding (IC50).

Protocol for Assessing Antimicrobial Mechanism: Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics

Objective: To determine the antimicrobial efficacy and mode of action (bacteriostatic vs. bactericidal) of this compound.

Methodology:

-

MIC Determination (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[26]

-

-

Time-Kill Assay:

-

Inoculate flasks containing broth with the target microorganism and different concentrations of the compound (e.g., 1x, 2x, and 4x MIC).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (colony-forming units per mL).

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

-

Protocol for Assessing Anticancer Activity: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[27][28]

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, the available evidence from structurally related compounds provides a strong foundation for future research. The potential for this molecule to act as a nootropic, antimicrobial, and anticancer agent warrants a systematic investigation into its biological activities. The experimental protocols outlined in this document offer a roadmap for such an investigation. Future studies should focus on identifying specific molecular targets and delineating the signaling pathways modulated by this compound. Such research will be crucial in determining its potential therapeutic applications.

References

- 1. This compound | 90609-03-3 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 5. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 12. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Plant Growth Regulators and Their Mode of Action [tutorialspoint.com]

- 23. eagri.org [eagri.org]

- 24. fiveable.me [fiveable.me]

- 25. PLANT GROWTH REGULATORS | PPT [slideshare.net]

- 26. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Oxo-1-propyl-2-pyrrolidineacetic Acid. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this molecule. The guide is structured to provide both predicted data, based on the analysis of its functional groups, and general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound

-

Molecular Formula: C₉H₁₅NO₃

-

Molecular Weight: 185.22 g/mol

-

Structure:

/ CH2-CH2-CH3

This molecule contains a five-membered lactam (pyrrolidinone) ring, an N-propyl substituent, and an acetic acid group attached to the chiral center at position 2. The presence of these distinct functional groups gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectroscopic Data

Due to the specific nature of this compound, publicly available experimental spectra are limited. The following tables summarize the expected spectroscopic data based on the analysis of analogous structures and the characteristic behavior of the contained functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton(s) | Multiplicity | Expected Chemical Shift (δ) | Notes |

| -COOH | Singlet (broad) | 10.0 - 13.0 | Chemical shift is concentration and solvent dependent. |

| H2 (pyrrolidinone ring) | Multiplet | 4.0 - 4.5 | Chiral center, coupled to adjacent CH₂ groups. |

| -CH₂-COOH | Multiplet | 2.5 - 3.0 | Diastereotopic protons, appearing as a complex multiplet. |

| H3, H4 (pyrrolidinone ring) | Multiplet | 1.8 - 2.4 | Complex overlapping multiplets. |

| N-CH₂- (propyl) | Multiplet | 3.1 - 3.6 | Coupled to the adjacent CH₂ group. |

| -CH₂- (propyl) | Multiplet | 1.4 - 1.7 | Coupled to both adjacent CH₂ and CH₃ groups. |

| -CH₃ (propyl) | Triplet | 0.8 - 1.0 | Coupled to the adjacent CH₂ group. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Expected Chemical Shift (δ) | Notes |

| C=O (acid) | 170 - 180 | |

| C=O (lactam) | 175 - 185 | |

| C2 (pyrrolidinone ring) | 55 - 65 | Chiral center. |

| -CH₂-COOH | 35 - 45 | |

| C3, C4 (pyrrolidinone ring) | 20 - 35 | |

| C5 (pyrrolidinone ring) | N/A (part of C=O) | |

| N-CH₂- (propyl) | 40 - 50 | |

| -CH₂- (propyl) | 20 - 25 | |

| -CH₃ (propyl) | 10 - 15 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C=O (Lactam) | Stretching | 1670 - 1700 | Strong |

| C-N | Stretching | 1180 - 1360 | Medium |

| C-O | Stretching | 1210 - 1320 | Medium |

| O-H | Bending | 1395 - 1440 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Notes |

| 185 | [M]⁺ | Molecular ion (in EI-MS, may be weak or absent). |

| 186 | [M+H]⁺ | Protonated molecule (in ESI-MS or CI-MS). |

| 142 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 126 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain. |

| 84 | [C₄H₆NO]⁺ | Fragmentation of the pyrrolidinone ring. |

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and available equipment.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Thin Film (if soluble): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be collected and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. Positive mode is likely to show [M+H]⁺ and other adducts.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (EI-MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Electron Energy: Standard 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 30-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

In Silico Modeling of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for investigating the interactions of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, a pyrrolidine derivative with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, hypothesis-driven computational approach based on methodologies successfully applied to structurally similar molecules with demonstrated antimicrobial and anticancer activities. This guide details protocols for molecular docking and molecular dynamics simulations, presents data in a structured format for clarity, and utilizes visualizations to illustrate complex biological pathways and experimental workflows. The objective is to provide a foundational framework for researchers to explore the therapeutic potential of this compound and guide future experimental validation.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolidinone class of molecules. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer effects.[1][2] The structural features of this compound, including the lactam ring, the N-propyl substituent, and the acetic acid side chain, suggest its potential to interact with various biological targets.

In silico modeling offers a powerful and resource-efficient approach to predict and analyze the interactions of small molecules with biological macromolecules. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, thereby accelerating the drug discovery and development process.

This guide proposes a hypothetical in silico investigation of this compound against two potential therapeutic targets, selected based on the known activities of similar pyrrolidine derivatives:

-

Antimicrobial Target: DNA gyrase (GyrA), a type II topoisomerase essential for bacterial DNA replication.[3][4]

-

Anticancer Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation and survival, often dysregulated in cancer.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the molecule's pharmacokinetic profile and its suitability as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C9H15NO3 | --INVALID-LINK-- |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |

| CAS Number | 90609-03-3 | --INVALID-LINK-- |

| Topological Polar Surface Area | 57.6 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | Calculated |

| LogP (octanol-water partition coefficient) | 0.25 | Calculated |

| Canonical SMILES | CCCN1C(CCC1=O)CC(=O)O | --INVALID-LINK-- |

Proposed In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the binding affinity and interaction patterns of this compound with its potential biological targets.

Detailed Experimental Protocols (Hypothetical)

This section provides detailed methodologies for the key in silico experiments proposed in this guide.

Ligand and Protein Preparation

4.1.1. Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure will be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or Open Babel.

-

File Format Conversion: The minimized ligand structure will be saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

4.1.2. Protein Preparation

-

Structure Retrieval: The 3D crystal structures of the target proteins, DNA gyrase (e.g., PDB ID: 1KZN for Staphylococcus aureus GyrA) and EGFR kinase domain (e.g., PDB ID: 2GS2), will be downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: All non-essential molecules, including water, co-factors, and existing ligands, will be removed from the protein structure.

-

Hydrogen Addition: Polar hydrogens will be added to the protein structure, which is crucial for correct ionization and hydrogen bonding during the simulation.

-

Charge Assignment: Gasteiger charges will be computed for the protein atoms. This entire process can be facilitated by tools like AutoDockTools or Chimera.

Molecular Docking

-

Binding Site Prediction: The active site of the target protein will be identified based on the location of the co-crystallized ligand in the PDB structure or through the use of binding site prediction tools.

-

Grid Box Generation: A grid box will be defined around the identified active site to encompass the potential binding region for the ligand.

-

Docking Simulation: Molecular docking will be performed using AutoDock Vina. The ligand will be treated as flexible, while the protein will be kept rigid. The program will generate multiple binding poses of the ligand within the active site and rank them based on their predicted binding affinities (docking scores).

-

Analysis of Results: The docking results will be analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, will be visualized and examined using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

-

System Setup: The most promising ligand-protein complex from the docking study will be used as the starting structure for the MD simulation. The complex will be placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

-

Energy Minimization: The entire system (protein-ligand-water-ions) will be energy minimized to remove any steric clashes.

-

Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production MD: A production MD simulation will be run for an extended period (e.g., 100 nanoseconds) to observe the dynamic behavior of the ligand-protein complex.

-

Trajectory Analysis: The trajectory from the MD simulation will be analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of the protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of intermolecular interactions (e.g., hydrogen bond analysis).

Binding Free Energy Calculation

-

MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) method will be used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity than the docking score alone.

-

Per-Residue Energy Decomposition: This analysis will be performed to identify the key amino acid residues in the protein's active site that contribute most significantly to the binding of the ligand.

Hypothetical Data Presentation

The following tables present hypothetical results that could be generated from the proposed in silico study.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| DNA Gyrase (GyrA) | 1KZN | -7.8 | Asp81, Gly85, Ser88 |

| EGFR Kinase | 2GS2 | -8.5 | Met793, Gly796, Leu844 |

Table 3: Hypothetical Molecular Dynamics Simulation Summary (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) of Binding Site Residues | Predominant Interactions |

| GyrA - Ligand | 1.5 ± 0.3 | 0.8 ± 0.2 | Hydrogen bonds, Hydrophobic interactions |

| EGFR - Ligand | 1.2 ± 0.2 | 0.6 ± 0.1 | Hydrogen bonds, Pi-alkyl interactions |

Table 4: Hypothetical Binding Free Energy Calculation (MM-PBSA)

| Complex | Binding Free Energy (kcal/mol) | Key Contributing Residues (Energy Contribution in kcal/mol) |

| GyrA - Ligand | -25.6 ± 3.1 | Asp81 (-4.2), Gly85 (-2.8), Val128 (-2.5) |

| EGFR - Ligand | -32.1 ± 4.5 | Met793 (-5.1), Leu718 (-3.9), Cys797 (-3.2) |

Visualization of Signaling Pathways

Understanding the broader biological context of the target proteins is essential. The following diagrams illustrate a simplified representation of a bacterial resistance signaling pathway and the EGFR signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the molecular interactions of this compound. By leveraging established computational methodologies, researchers can generate valuable preliminary data on the potential binding modes, affinities, and dynamic behavior of this compound with relevant antimicrobial and anticancer targets. The hypothetical results and visualizations presented herein serve as a template for structuring and interpreting such computational studies. It is anticipated that the insights gained from this in silico workflow will provide a strong foundation for guiding the synthesis of more potent analogs and for prioritizing compounds for further experimental validation in the quest for novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

5-Oxo-1-propyl-2-pyrrolidineacetic Acid: A Versatile Chiral Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-1-propyl-2-pyrrolidineacetic acid, a derivative of the naturally occurring (S)-pyroglutamic acid, is emerging as a valuable chiral synthon in organic synthesis. Its rigid, stereochemically defined pyrrolidinone core, coupled with two modifiable functional groups—the N-propyl substituent and the acetic acid side chain—makes it an attractive building block for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in asymmetric synthesis and drug discovery.

Introduction

The pyrrolidine ring system is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The inherent chirality of many substituted pyrrolidines plays a crucial role in their biological activity, making their stereoselective synthesis a primary focus of modern organic chemistry. (S)-Pyroglutamic acid, a readily available and inexpensive chiral pool starting material, has long been recognized as a versatile precursor for the synthesis of enantiomerically pure pyrrolidine derivatives. By strategically modifying the nitrogen and the carboxyl group of pyroglutamic acid, a diverse range of chiral building blocks can be accessed.

This compound (C₉H₁₅NO₃, MW: 185.22 g/mol , CAS: 90609-03-3) is one such derivative that has garnered interest for its potential as a chiral synthon. The N-propyl group can influence the steric environment of the pyrrolidinone ring, while the acetic acid moiety at the C2 position provides a handle for further chemical transformations. This guide will delve into the synthetic strategies for accessing this molecule and explore its utility in the stereocontrolled synthesis of more complex targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 90609-03-3 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and aqueous bases. |

| Chirality | Typically synthesized from (S)-pyroglutamic acid, resulting in the (S)-enantiomer. |

Enantioselective Synthesis

The primary route to enantiomerically pure this compound involves a two-step sequence starting from (S)-pyroglutamic acid. This strategy ensures the retention of the stereocenter at the C2 position.

Logical Workflow for the Synthesis of (S)-5-Oxo-1-propyl-2-pyrrolidineacetic Acid:

Caption: Synthetic pathway from (S)-Pyroglutamic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-Propyl-5-oxopyrrolidine-2-carboxylic Acid (N-Propylation)

-

Materials:

-

(S)-Pyroglutamic acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

n-Propyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon) at 0 °C, a solution of (S)-pyroglutamic acid (1.0 eq.) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is cooled back to 0 °C, and n-propyl bromide (1.5 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The pH of the solution is adjusted to ~2 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-1-propyl-5-oxopyrrolidine-2-carboxylic acid.

-

-

Expected Yield: 70-85%

-

Enantiomeric Excess: >99% (chiral integrity is typically maintained under these conditions).

Step 2: Synthesis of (S)-5-Oxo-1-propyl-2-pyrrolidineacetic Acid (C2-Alkylation)

-

Materials:

-

(S)-1-Propyl-5-oxopyrrolidine-2-carboxylic acid

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

tert-Butyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of (S)-1-propyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to a solution of LDA (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

A solution of tert-butyl bromoacetate (1.5 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4-6 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude tert-butyl ester is dissolved in a mixture of DCM and TFA (1:1) and stirred at room temperature for 2-4 hours to deprotect the ester.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA.

-

The crude product is purified by recrystallization or column chromatography to yield (S)-5-Oxo-1-propyl-2-pyrrolidineacetic acid.

-

-

Expected Yield: 50-65%

-

Diastereomeric Ratio: The alkylation can lead to a mixture of diastereomers. The ratio is dependent on the reaction conditions and the steric influence of the N-propyl group. Chiral chromatography may be required for separation.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral synthon lies in its ability to introduce a stereodefined pyrrolidinone moiety into a target molecule. The acetic acid side chain can be further elaborated through various chemical transformations.

Potential Synthetic Applications:

Caption: Potential transformations of the acetic acid side chain.

Synthesis of Chiral Ligands

The carboxylic acid and the lactam carbonyl of this compound can be selectively reduced and modified to create novel chiral ligands for asymmetric catalysis. The N-propyl group can provide steric bulk that influences the enantioselectivity of the catalyzed reaction.

Building Block for Bioactive Molecules

Derivatives of 5-oxopyrrolidine have shown promising biological activities, including anticancer and antimicrobial effects. The structural framework of this compound can serve as a scaffold for the development of new therapeutic agents. The acetic acid side chain can be coupled with various amines or alcohols to generate a library of compounds for biological screening.

Conclusion

This compound is a valuable chiral synthon that can be readily prepared in enantiomerically pure form from (S)-pyroglutamic acid. Its well-defined stereochemistry and versatile functional groups make it a useful building block for the synthesis of a variety of complex chiral molecules, including novel ligands for asymmetric catalysis and potential drug candidates. Further exploration of its applications in organic synthesis is warranted and is expected to lead to the development of new and efficient routes to valuable chemical entities.

Potential In Vivo Metabolic Pathways of 5-Oxo-1-propyl-2-pyrrolidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct in vivo metabolic studies for 5-Oxo-1-propyl-2-pyrrolidineacetic Acid have been identified in the public domain. The following guide is based on established metabolic pathways of structurally similar compounds, including N-alkyl-pyrrolidones and molecules containing carboxylic acid moieties. The described pathways are therefore considered potential and require experimental verification.

Executive Summary

This technical guide outlines the probable in vivo metabolic fate of this compound. Based on the metabolism of analogous structures, the primary metabolic transformations are anticipated to involve oxidation of the N-propyl group, hydroxylation of the pyrrolidinone ring, and conjugation of the carboxylic acid group. This document provides a detailed overview of these potential pathways, quantitative data from related compounds for context, a comprehensive experimental protocol for in vivo metabolism studies, and visualizations of the predicted metabolic transformations and experimental workflows.

Predicted Metabolic Pathways

The metabolic fate of this compound is likely dictated by the three key structural features: the N-propyl side chain, the 2-oxopyrrolidine ring, and the 2-acetic acid moiety.

Phase I Metabolism: Oxidation

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are expected to introduce or expose functional groups.

-

Oxidation of the N-Propyl Group: The N-propyl chain is a likely site for initial oxidative metabolism. This can occur at three positions:

-

α-Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen can lead to an unstable intermediate that results in N-dealkylation, yielding 5-Oxo-2-pyrrolidineacetic acid and propionaldehyde.

-

β-Hydroxylation: Hydroxylation at the central carbon of the propyl group would form a secondary alcohol.

-

ω-Hydroxylation (γ-Hydroxylation): Hydroxylation at the terminal carbon of the propyl chain is a common metabolic pathway, leading to a primary alcohol. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

-

-

Hydroxylation of the Pyrrolidinone Ring: The pyrrolidinone ring itself is susceptible to hydroxylation. Based on studies of similar compounds, hydroxylation is anticipated at the C5 position. This can lead to the formation of 5-Hydroxy-5-oxo-1-propyl-2-pyrrolidineacetic acid. Subsequent oxidative C-N bond cleavage of the pyrrolidinone ring could lead to the formation of linear dicarboxylic acid derivatives.

Phase II Metabolism: Conjugation

The carboxylic acid group of the parent compound and any acidic metabolites generated during Phase I are prime candidates for Phase II conjugation reactions.

-

Glucuronidation: The most common conjugation pathway for carboxylic acids is the formation of an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a more water-soluble metabolite that is readily excreted.[1][2]

The hydroxylated metabolites formed during Phase I can also undergo glucuronidation or sulfation.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for the metabolism of this compound is unavailable. The following tables summarize urinary excretion data for metabolites of N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) to provide a contextual understanding of pyrrolidinone metabolism.

Table 1: Urinary Metabolite Excretion of N-Methyl-2-pyrrolidone (NMP) in Humans

| Metabolite | Percentage of Administered Dose Excreted in Urine |

| 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | ~44% |

| N-Methylsuccinimide (MSI) | Data not consistently reported |

| 2-Hydroxy-N-methylsuccinimide (2-HMSI) | ~20% |

Table 2: Urinary Metabolite Detection Rates of N-Ethyl-2-pyrrolidone (NEP) in a General Population Study

| Metabolite | Detection Rate in Urine Samples |

| 5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) | 34.8% |

| 2-Hydroxy-N-ethylsuccinimide (2-HESI) | 75.7% |

Visualizations of Potential Metabolic Pathways and Workflows

Caption: Potential Phase I and Phase II metabolic pathways.

Caption: General experimental workflow for in vivo metabolism studies.

Detailed Experimental Protocols

The following outlines a comprehensive protocol for an in vivo study to identify and quantify the metabolites of this compound.

Animal Study

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are a common model for initial pharmacokinetic and metabolism studies.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Dosing: The test compound, this compound, should be formulated in a suitable vehicle (e.g., water, saline, or a suspension). Administration can be via oral gavage (e.g., 10 mg/kg) and/or intravenous injection (e.g., 1 mg/kg) to assess both first-pass and systemic metabolism.

-

Sample Collection:

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). Urine samples should be collected into tubes on ice to minimize degradation.

-

Blood: Blood samples (approx. 200 µL) are collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Preparation

-

Plasma:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Urine:

-

Dilution: Urine samples are typically diluted (e.g., 1:10) with water or the initial mobile phase.

-